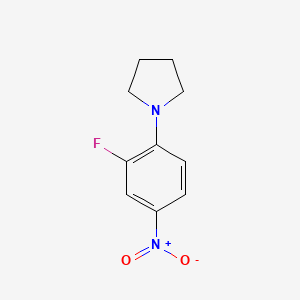

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Übersicht

Beschreibung

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a chemical compound with the linear formula C10H11FN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 2-fluoro-4-nitrophenyl group . The molecular weight of the compound is 210.21 .

Physical And Chemical Properties Analysis

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a solid . It has a molecular weight of 210.21 . The compound is yellow to orange in color .

Wissenschaftliche Forschungsanwendungen

Pharmacology

1-(2-Fluoro-4-nitrophenyl)pyrrolidine: is utilized in pharmacological research due to its potential as a building block for the synthesis of various biologically active compounds. Its pyrrolidine core is a common motif in many drug molecules, and modifications to this core can lead to new pharmacophores with potential therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitution and catalytic hydrogenation, to yield a range of derivatives. These derivatives can be further used to synthesize complex organic molecules .

Medicinal Chemistry

The pyrrolidine ring present in 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a significant element in medicinal chemistry. It’s often incorporated into molecules to improve their pharmacokinetic properties, such as increased solubility or enhanced interaction with biological targets .

Chemical Research

Researchers employ 1-(2-Fluoro-4-nitrophenyl)pyrrolidine in the study of chemical reactions and mechanisms. Its reactivity with various reagents provides insights into reaction kinetics and pathways, which is essential for developing new synthetic methods .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions. The fluorine atom can act as a probe in ^19F NMR spectroscopy, allowing for the investigation of biochemical pathways and the structure of biomolecules .

Materials Science

1-(2-Fluoro-4-nitrophenyl)pyrrolidine: finds applications in materials science, particularly in the development of organic electronic materials. Its electronic properties can be tuned for use in organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Environmental Science

This compound’s derivatives can be used to detect and quantify pollutants. Its nitro group can be reduced to an amine, which can then bind to various environmental contaminants, aiding in their identification and measurement .

Analytical Chemistry

In analytical chemistry, 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is used as a standard or reference compound. It helps in calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of chemical analyses .

Safety And Hazards

Safety information suggests that 1-(2-Fluoro-4-nitrophenyl)pyrrolidine may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKXLBISYVJESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386772 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-nitrophenyl)pyrrolidine | |

CAS RN |

385380-74-5 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

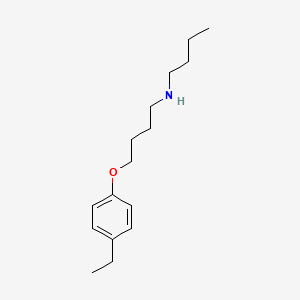

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)